molecular formula C9H18ClN3OS B12431569 Norbiotinamine hydrochloride

Norbiotinamine hydrochloride

Cat. No.: B12431569
M. Wt: 251.78 g/mol
InChI Key: BPNHGUOHVHHZMG-WQYNNSOESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norbiotinamine hydrochloride involves the coupling of Norbiotinamine with hydrochloric acid. One common method involves the reaction of Norbiotinamine with the NHS ester of N-Boc-glutamic acid γ-benzyl ester. The resulting norbiotinylamide of γ-glutamic acid, obtained after deprotection, is similar to biocytin but has a shorter aliphatic chain and an inverted amide bond .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, as well as purification processes such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Norbiotinamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Norbiotinamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Norbiotinamine hydrochloride exerts its effects by coupling with carboxylic groups of amino acids to form inverse peptides. This coupling reaction involves the formation of an amide bond oriented in the opposite direction compared to traditional peptides. The molecular targets and pathways involved in this mechanism include the carboxylic groups of amino acids and the formation of stable peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Biotin: A well-known vitamin that serves as a coenzyme in various metabolic processes.

    Biocytin: A biotin-lysine conjugate used in biochemical assays.

Uniqueness

Norbiotinamine hydrochloride is unique in its ability to form inverse peptides with carboxylic groups of amino acids, which is not a characteristic of biotin or biocytin. This unique property makes it valuable in specific biochemical applications where inverse peptide formation is required.

Properties

Molecular Formula

C9H18ClN3OS

Molecular Weight

251.78 g/mol

IUPAC Name

(3aS,4S,6aR)-4-(4-aminobutyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one;hydrochloride

InChI

InChI=1S/C9H17N3OS.ClH/c10-4-2-1-3-7-8-6(5-14-7)11-9(13)12-8;/h6-8H,1-5,10H2,(H2,11,12,13);1H/t6-,7-,8-;/m0./s1

InChI Key

BPNHGUOHVHHZMG-WQYNNSOESA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCN)NC(=O)N2.Cl

Canonical SMILES

C1C2C(C(S1)CCCCN)NC(=O)N2.Cl

Origin of Product

United States

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